

synthesis of β -chloroalkyl chlorosulfates from olefins and chlorine chlorosulfate

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Compound of Interest

Compound Name: Chlorosulfate

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Synthesis of β -Chloroalkyl Chlorosulfates: A Detailed Guide for Researchers

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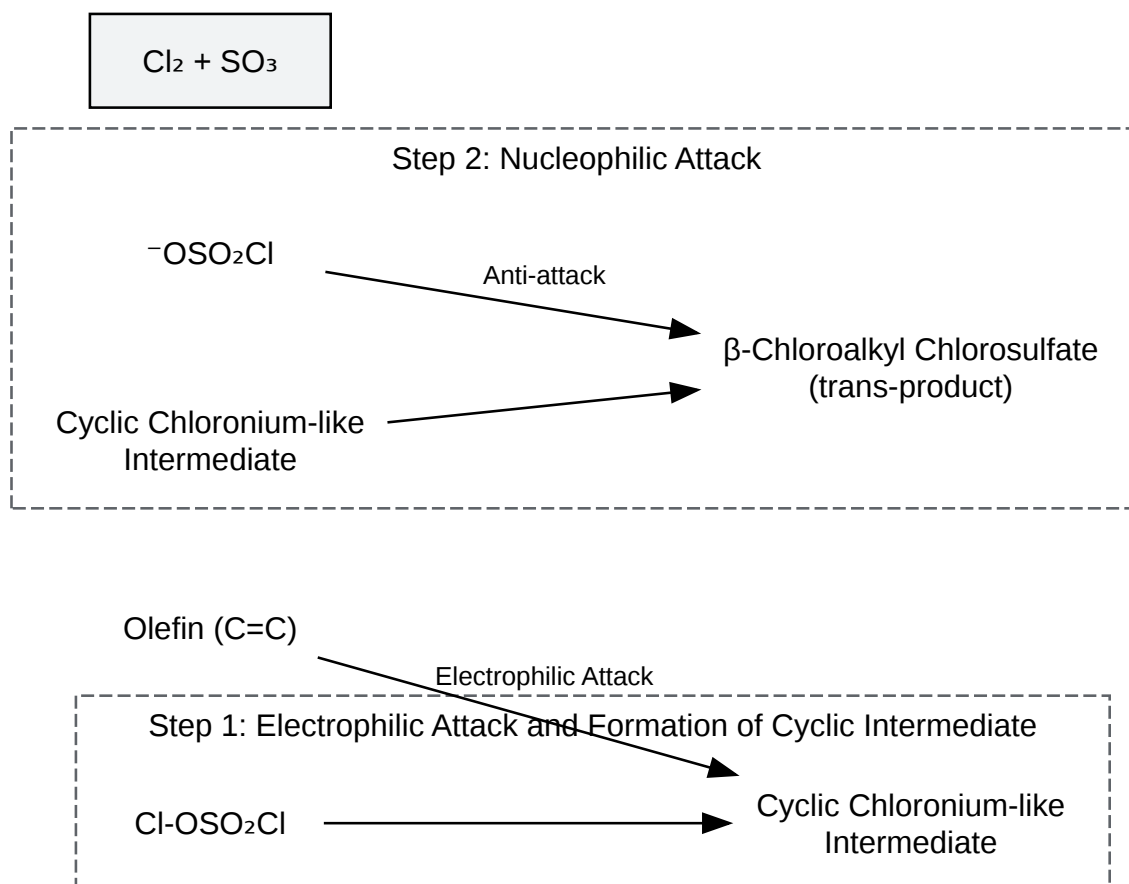
This application note provides detailed protocols for the synthesis of β -chloroalkyl **chlorosulfates** from the reaction of olefins with chlorine **chlorosulfate**. This method offers a direct route to bifunctional compounds that are valuable intermediates in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. The protocols outlined below are intended for researchers, scientists, and professionals in drug development.

Introduction

The addition of chlorine **chlorosulfate** (ClOSO_2Cl) to olefins is a powerful method for the introduction of both a chlorine atom and a **chlorosulfate** group across a double bond. Chlorine **chlorosulfate**, a highly electrophilic reagent, is typically generated in situ from the reaction of chlorine and sulfur trioxide at low temperatures.^[1] The subsequent electrophilic attack on an olefin proceeds to form a β -chloroalkyl **chlorosulfate**. This reaction can produce a mixture of Markovnikov and anti-Markovnikov products, with the regioselectivity being influenced by the structure of the olefin.^[1]

Reaction Mechanism and Stereochemistry

The reaction is initiated by the electrophilic attack of chlorine **chlorosulfate** on the olefin's double bond. This is proposed to proceed through a cyclic chloronium-like intermediate. The subsequent nucleophilic attack by the **chlorosulfate** anion occurs from the anti-face, leading to a trans-addition product. This stereospecificity is a key feature of this reaction.



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Caption: Proposed mechanism for the synthesis of β -chloroalkyl **chlorosulfates**.

Experimental Protocols

The following protocols provide a general framework for the synthesis of β -chloroalkyl **chlorosulfates**. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for the Synthesis of β -Chloroalkyl Chlorosulfates

This protocol describes the in situ preparation of chlorine **chlorosulfate** and its subsequent reaction with an olefin.

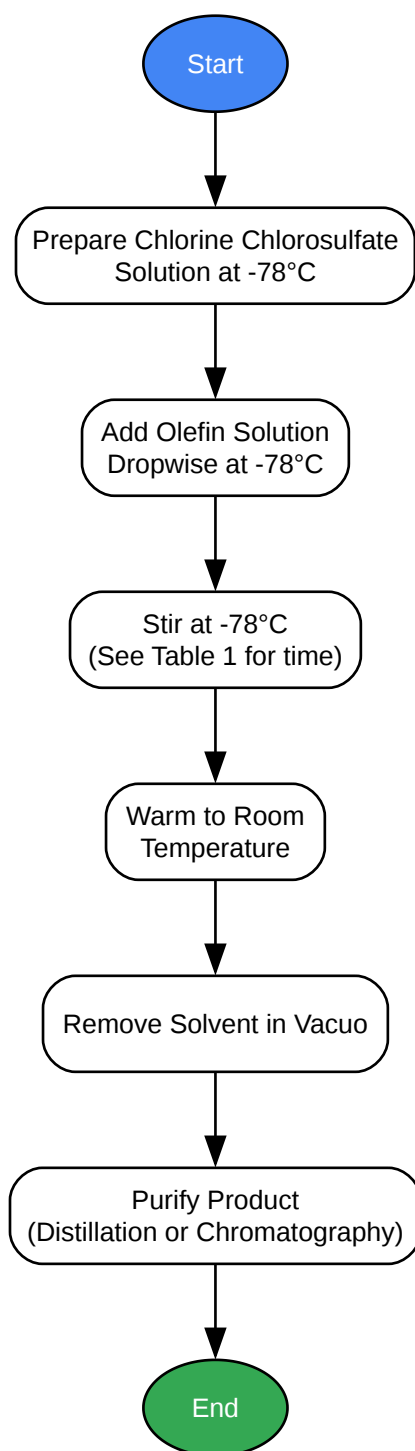
Materials:

- Olefin (e.g., cyclohexene, styrene, 1-hexene)
- Sulfur trioxide (SO_3), freshly distilled
- Chlorine (Cl_2), dried
- Dichloromethane (CH_2Cl_2), anhydrous
- Dry ice/acetone bath
- Standard glassware for inert atmosphere reactions

Procedure:

- Preparation of Chlorine **Chlorosulfate** Solution:
 - In a three-necked flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a low-temperature thermometer, prepare a solution of sulfur trioxide (1.0 eq) in anhydrous dichloromethane.
 - Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
 - Slowly bubble dry chlorine gas (1.0 eq) through the cooled solution with vigorous stirring. The formation of the yellow-orange chlorine **chlorosulfate** is typically observed.
- Addition to Olefin:
 - To the freshly prepared chlorine **chlorosulfate** solution at $-78\text{ }^\circ\text{C}$, add a solution of the olefin (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel.

- Maintain the reaction temperature at -78 °C and stir for the appropriate time (see Table 1).
- Work-up and Purification:
 - Allow the reaction mixture to warm to room temperature.
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate).



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Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various β -chloroalkyl **chlorosulfates**.

Olefin	Reaction Time (h)	Product(s)	Yield (%)
Ethylene	1	2-Chloroethyl chlorosulfate	85
1-Hexene	1.5	1-Chlorohexan-2-yl chlorosulfate (Markovnikov) and 2-Chlorohexan-1-yl chlorosulfate (anti-Markovnikov)	70 (mixture)
Cyclohexene	1	trans-2-Chlorocyclohexyl chlorosulfate	82
Styrene	2	2-Chloro-1-phenylethyl chlorosulfate (Markovnikov) and 2-Chloro-2-phenylethyl chlorosulfate (anti-Markovnikov)	75 (mixture)
Methyl methacrylate	3	Mixture of regioisomers	60
Trichloroethylene	4	1,2,2-Trichloroethyl chlorosulfate	24

Table 1: Reaction conditions and yields for the synthesis of β -chloroalkyl **chlorosulfates**.

Applications and Future Directions

β -Chloroalkyl **chlorosulfates** are versatile synthetic intermediates. The presence of two distinct reactive sites, the C-Cl bond and the **chlorosulfate** group, allows for a range of subsequent

transformations. The **chlorosulfate** group can be readily displaced by various nucleophiles, providing access to a wide array of substituted compounds. These intermediates are particularly useful in the synthesis of complex molecules, including potential drug candidates and agrochemicals. Further research into the catalytic and asymmetric variations of this reaction could expand its utility and provide enantiomerically enriched products.

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References

- 1. Chlorine Chlorosulfate: Synthesis and Addition Reactions with Olefins - Lookchem [lookchem.com]
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